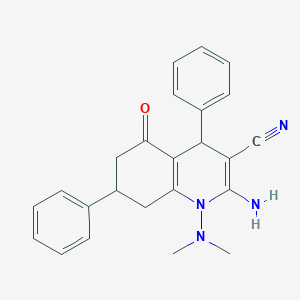
4-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research in recent years. This compound is commonly referred to as BDBM-2655 and is a potential drug candidate for various diseases.
作用機序
BDBM-2655 works by inhibiting specific enzymes involved in various disease processes. In cancer cells, BDBM-2655 targets the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an essential enzyme in the DNA repair process, and by inhibiting this enzyme, BDBM-2655 can prevent cancer cells from repairing DNA damage, leading to cell death. In neurodegenerative diseases, BDBM-2655 targets the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine. By inhibiting MAO-B, BDBM-2655 can increase dopamine levels in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
BDBM-2655 has several biochemical and physiological effects. In cancer cells, BDBM-2655 can induce cell death by inhibiting DNA repair mechanisms. In neurodegenerative diseases, BDBM-2655 can increase dopamine levels in the brain, leading to improved cognitive function. BDBM-2655 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One of the significant advantages of BDBM-2655 is its specificity in targeting specific enzymes involved in various disease processes. This specificity reduces the risk of off-target effects, which can be a significant limitation of other drugs. Additionally, BDBM-2655 has shown promising results in pre-clinical studies, indicating its potential as a drug candidate. However, one of the significant limitations of BDBM-2655 is its complex synthesis method, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on BDBM-2655. One area of research is in the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to determine the efficacy and safety of BDBM-2655 in clinical trials. Other future directions include investigating the potential of BDBM-2655 in the treatment of other diseases and exploring the use of BDBM-2655 in combination with other drugs to enhance its therapeutic effects.
Conclusion:
BDBM-2655 is a promising drug candidate that has shown potential in the treatment of various diseases. Its specificity in targeting specific enzymes involved in disease processes reduces the risk of off-target effects, making it a valuable drug candidate. Further research is needed to determine the efficacy and safety of BDBM-2655 in clinical trials and to explore its potential in the treatment of other diseases.
合成法
The synthesis of BDBM-2655 involves several steps that require expertise in organic chemistry. The starting materials include 2,4-difluoroaniline and 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid. The reaction involves the formation of an amide bond between the two starting materials, followed by several purification steps to obtain the final product. The synthesis of BDBM-2655 is a complex process that requires careful attention to detail and quality control.
科学的研究の応用
BDBM-2655 has shown promising results in various scientific research applications. One of the significant areas of research is in the treatment of cancer. Studies have shown that BDBM-2655 can inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. Additionally, BDBM-2655 has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BDBM-2655 may also have applications in the treatment of infectious diseases such as malaria.
特性
製品名 |
4-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C24H20F2N2O4 |
分子量 |
438.4 g/mol |
IUPAC名 |
4-(1,3-benzodioxol-5-yl)-N-(2,4-difluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H20F2N2O4/c1-12-21(24(30)28-16-7-6-14(25)10-15(16)26)22(23-17(27-12)3-2-4-18(23)29)13-5-8-19-20(9-13)32-11-31-19/h5-10,22,27H,2-4,11H2,1H3,(H,28,30) |
InChIキー |
BTXSWHYEZGKWTP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3)OCO4)C(=O)NC5=C(C=C(C=C5)F)F |
正規SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3)OCO4)C(=O)NC5=C(C=C(C=C5)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4,6-dimethyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)nicotinonitrile](/img/structure/B303776.png)







![(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone](/img/structure/B303789.png)
![2-{[2-(trifluoromethyl)-10H-phenothiazin-10-yl]carbonyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B303790.png)